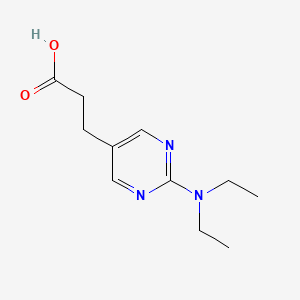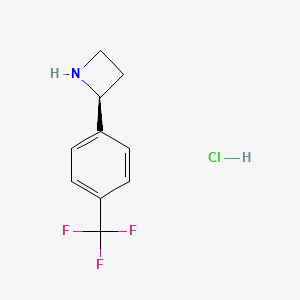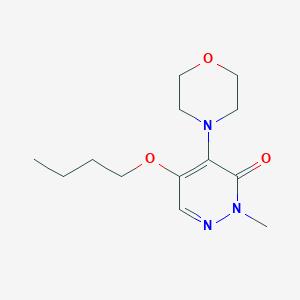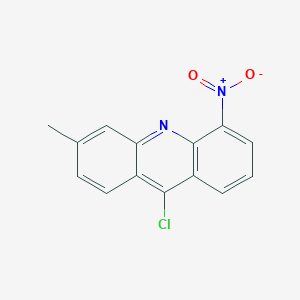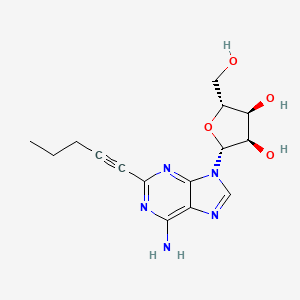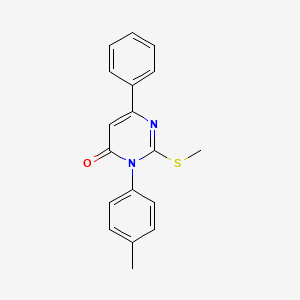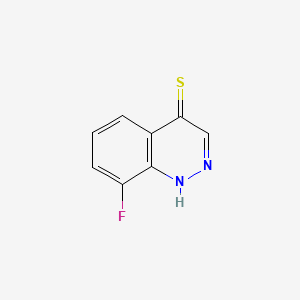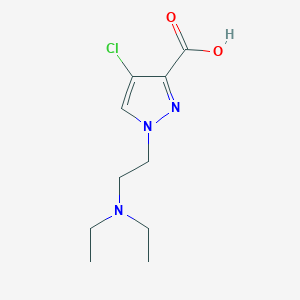![molecular formula C17H11Cl2N3 B12925940 (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine CAS No. 89508-36-1](/img/structure/B12925940.png)
(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylidene-4-(4,6-dichloropyrimidin-2-yl)aniline is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylidene-4-(4,6-dichloropyrimidin-2-yl)aniline typically involves the condensation of 4,6-dichloropyrimidine-2-amine with benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the final product.
Types of Reactions:
Oxidation: N-Benzylidene-4-(4,6-dichloropyrimidin-2-yl)aniline can undergo oxidation reactions to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form N-benzyl-4-(4,6-dichloropyrimidin-2-yl)aniline.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: N-benzyl-4-(4,6-dichloropyrimidin-2-yl)aniline.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Benzylidene-4-(4,6-dichloropyrimidin-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-Benzylidene-4-(4,6-dichloropyrimidin-2-yl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antiviral and anticancer activities.
Comparación Con Compuestos Similares
- N-Benzylidene-4-(4-chloropyrimidin-2-yl)aniline
- N-Benzylidene-4-(6-chloropyrimidin-2-yl)aniline
- N-Benzylidene-4-(4,6-dichloropyridin-2-yl)aniline
Uniqueness: N-Benzylidene-4-(4,6-dichloropyrimidin-2-yl)aniline is unique due to the presence of two chlorine atoms on the pyrimidine ring, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
89508-36-1 |
|---|---|
Fórmula molecular |
C17H11Cl2N3 |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
N-[4-(4,6-dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H11Cl2N3/c18-15-10-16(19)22-17(21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-11H |
Clave InChI |
ZDBLAXNTHKMMQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide](/img/structure/B12925859.png)
![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)
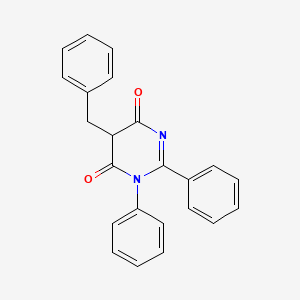
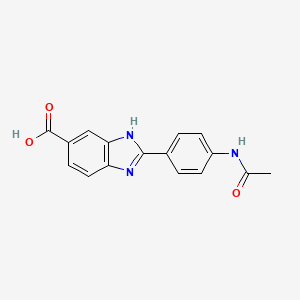
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one](/img/structure/B12925883.png)

